molecular formula C7H4N4 B2998002 2-(pyriMidin-2-yl)Malononitrile CAS No. 1099471-49-4

2-(pyriMidin-2-yl)Malononitrile

Cat. No. B2998002
CAS RN: 1099471-49-4
M. Wt: 144.137
InChI Key: KDBXVFFEGGNWJC-UHFFFAOYSA-N
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Description

2-(pyriMidin-2-yl)Malononitrile is a compound with the molecular formula C7H4N4 . It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of 2-(pyriMidin-2-yl)Malononitrile involves a series of reactions. A study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives using a chalcone-bearing thiophene nucleus . The target compounds were synthesized by reaction of the compound with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .


Molecular Structure Analysis

The molecular structure of 2-(pyriMidin-2-yl)Malononitrile can be analyzed using computational tools within the density functional theory framework (DFT) . Reactivity indices and electrostatic surface potential maps (ESP maps) can be used to establish trends that enable making predictions about the chemical characteristics of the molecule .


Chemical Reactions Analysis

The chemical reactions involving 2-(pyriMidin-2-yl)Malononitrile can be complex. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(pyriMidin-2-yl)Malononitrile can be determined using various methods. For instance, its molecular weight is 144.13 g/mol . More detailed properties can be obtained through experimental studies and validated by theoretical parameters related to the molecular reactivities .

Scientific Research Applications

Anti-Fibrosis Activity

Pyrimidine derivatives have shown promise in anti-fibrosis activity. Some compounds with a pyrimidine structure have been found to display better anti-fibrosis activity than known drugs like Pirfenidone on certain cell lines, indicating potential applications in treating fibrotic diseases .

Anti-Inflammatory Effects

Pyrimidines are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. This suggests their use in developing anti-inflammatory drugs .

Synthesis of Biologically Active Compounds

Pyrimidine-based compounds can be synthesized through multicomponent reactions involving malononitrile and other reactants. These synthesized compounds have potential biological activities, which could be explored for various therapeutic applications .

Future Directions

The future directions for the research on 2-(pyriMidin-2-yl)Malononitrile could involve the development of novel heterocyclic compound libraries with potential biological activities . Furthermore, the synthesis protocol could be developed on a larger scale, indicating the reaction’s potential industrial application .

Mechanism of Action

Target of Action

The primary targets of pyrimidine-based compounds, such as 2-(pyriMidin-2-yl)Malononitrile, are often vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play significant roles in the body’s inflammatory response and are crucial in the body’s defense against disease or infection .

Mode of Action

The mode of action of pyrimidine-based anti-inflammatory agents, including 2-(pyriMidin-2-yl)Malononitrile, is associated with the inhibition of PGE2 generated by COX enzymes . Like other nonsteroidal anti-inflammatory drugs (NSAIDs), these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of PGE2 .

Biochemical Pathways

Pyrimidines, including 2-(pyriMidin-2-yl)Malononitrile, are involved in various biochemical pathways. They are essential components of nucleic acids, playing a crucial role in the synthesis of DNA and RNA . The de novo synthesis of pyrimidines involves the formation of the pyrimidine ring first, followed by the addition of ribose 5-phosphate . The inhibition of these pathways by pyrimidine-based compounds can lead to a decrease in the production of vital inflammatory mediators .

Result of Action

The result of the action of 2-(pyriMidin-2-yl)Malononitrile is the inhibition of the expression and activities of certain vital inflammatory mediators . This leads to a reduction in inflammation, which can be beneficial in the treatment of various inflammatory conditions .

properties

IUPAC Name

2-pyrimidin-2-ylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-6(5-9)7-10-2-1-3-11-7/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBXVFFEGGNWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyriMidin-2-yl)Malononitrile

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